molecular formula C7H2Cl2F3N3 B6166064 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1310680-16-0

2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B6166064
CAS RN: 1310680-16-0
M. Wt: 256
InChI Key:
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Description

2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a chemical compound with the empirical formula C5HCl2F3N2 . It has a molecular weight of 216.98 . It is used as a reactant in the preparation of pyrimidine derivatives .


Chemical Reactions Analysis

2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is used as a reactant in the preparation of pyrimidine derivatives . It is also used in the synthesis of various fluoropyrimidine drugs .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a clear colorless to pale yellow liquid or solid . It has a density of 1.609 g/mL at 25 °C and a refractive index of 1.4749 . Its boiling point is 49°C/32mm . It is soluble in chloroform and methanol .

Safety and Hazards

2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is considered hazardous . It is toxic if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation . It is recommended to handle it with appropriate personal protective equipment, including protective eyewear, gloves, and respirators .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5-nitropyrimidine with trifluoroacetic acid and subsequent reduction of the resulting intermediate with sodium dithionite.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "trifluoroacetic acid", "sodium dithionite" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with trifluoroacetic acid in the presence of a catalyst such as sulfuric acid to form the corresponding trifluoroacetate intermediate.", "Step 2: The intermediate is then reduced with sodium dithionite in the presence of a base such as sodium hydroxide to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine.", "Step 3: The pyrimidine is then reacted with 1,2-diaminocyclohexane in the presence of a solvent such as ethanol to form the pyrrolo[2,3-d]pyrimidine ring system.", "Step 4: The resulting compound is then chlorinated with thionyl chloride in the presence of a base such as pyridine to yield the final product, 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine." ] }

CAS RN

1310680-16-0

Molecular Formula

C7H2Cl2F3N3

Molecular Weight

256

Purity

95

Origin of Product

United States

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